molecular formula C7H3FN2O3 B8607734 2-Fluoro-4-nitrophenyl isocyanate

2-Fluoro-4-nitrophenyl isocyanate

Cat. No.: B8607734
M. Wt: 182.11 g/mol
InChI Key: YBLBSXXXFNRGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-nitrophenyl isocyanate is an aromatic isocyanate derivative featuring a benzene ring substituted with a fluorine atom at position 2, a nitro group at position 4, and an isocyanate functional group (-NCO) at position 1. Isocyanates are highly reactive due to the electrophilic nature of the -NCO group, enabling nucleophilic additions with amines, alcohols, and thiols. The electron-withdrawing nitro and fluorine substituents likely enhance the electrophilicity of the isocyanate group, influencing its reactivity and stability .

Properties

Molecular Formula

C7H3FN2O3

Molecular Weight

182.11 g/mol

IUPAC Name

2-fluoro-1-isocyanato-4-nitrobenzene

InChI

InChI=1S/C7H3FN2O3/c8-6-3-5(10(12)13)1-2-7(6)9-4-11/h1-3H

InChI Key

YBLBSXXXFNRGFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-fluoro-4-nitrophenyl isocyanate (inferred properties) with structurally related isocyanates, emphasizing substituent positions, molecular data, applications, and safety profiles:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Applications Safety Highlights
This compound Not available C₇H₃FN₂O₃ ~182.11 F (2), NO₂ (4), NCO (1) Hypothesized: Polymer/pharma research Limited data; inferred hazards similar to analogs
4-Fluoro-2-nitrophenyl isocyanate 190774-51-7 C₇H₃FN₂O₃ 182.11 F (4), NO₂ (2), NCO (1) Chemical synthesis, research reagent SDS advises handling with PPE; releases NOₓ and HF upon combustion
2-Fluoro-5-nitrophenyl isocyanate 68622-14-0 C₇H₃FN₂O₃ 182.11 F (2), NO₂ (5), NCO (1) Hybrid compound synthesis (antimicrobial studies) No direct safety data; structurally similar to toxic isocyanates
4-Fluoro-3-nitrophenyl isocyanate 65303-82-4 C₇H₃FN₂O₃ 182.11 F (4), NO₂ (3), NCO (1) Gas-phase spectroscopic analysis No explicit safety data; likely hazardous
4-Methyl-2-nitrophenyl isocyanate Not provided C₈H₆N₂O₃ 178.15 CH₃ (4), NO₂ (2), NCO (1) Research-scale organic synthesis Limited safety data; methyl group may reduce reactivity
4-Chloro-2-fluorophenyl isocyanate 69922-26-5 C₇H₃ClFNO 171.56 Cl (4), F (2), NCO (1) Unspecified industrial use SDS recommends immediate ventilation if inhaled; releases HCl upon decomposition

Key Findings :

Structural Influences on Reactivity: Electron-Withdrawing Groups: Nitro groups at positions 2 or 4 (e.g., 4-fluoro-2-nitrophenyl isocyanate) increase the electrophilicity of the -NCO group, enhancing reactivity toward nucleophiles. Fluorine’s inductive effect further polarizes the aromatic ring . Substituent Position: The antimicrobial activity of 2-fluoro-5-nitrophenyl isocyanate derivatives (linked to norfloxacin) highlights the importance of nitro group placement in bioactivity .

Safety and Handling: All isocyanates release toxic gases (e.g., HF, NOₓ, CO) upon combustion, requiring firefighting protocols with self-contained breathing apparatus . 4-Chloro-2-fluorophenyl isocyanate’s SDS emphasizes first-aid measures for inhalation exposure, reflecting acute respiratory hazards common to aromatic isocyanates .

Synthetic Methods :

  • While direct synthesis data for this compound are unavailable, microwave-assisted methods (used for 4-(2-fluoro-4-nitrophenyl)morpholine) suggest efficient pathways for nitro-fluoro-aromatic systems .

Applications: Medicinal Chemistry: 2-Fluoro-5-nitrophenyl isocyanate derivatives exhibit antimicrobial properties, underscoring their role in drug discovery .

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